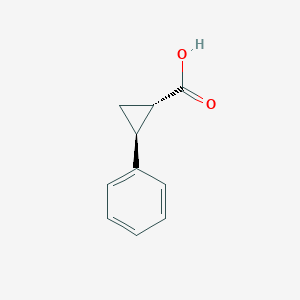![molecular formula C14H15NO2 B6261315 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1548557-61-4](/img/no-structure.png)
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (6-MOPCN) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the oxaspiroheptane class of compounds, which are cyclic molecules with a seven-membered ring structure. 6-MOPCN has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, 6-MOPCN has been studied for its potential use as a drug delivery system and as a therapeutic agent.
科学的研究の応用
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and anti-cancer effects. In addition, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential use as a drug delivery system and as a therapeutic agent. 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been found to be effective in treating inflammation, pain, and various types of cancer. It has also been studied for its potential use as a therapeutic agent for the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not yet fully understood. However, it is believed to act through a variety of mechanisms. It is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has also been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 and NF-κB. In addition, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been found to possess anti-cancer effects, as it has been found to inhibit the growth of various types of cancer cells. It has also been found to possess analgesic effects, as it has been found to reduce pain in animal models.
実験室実験の利点と制限
The use of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in laboratory experiments has several advantages and limitations. One of the main advantages of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is that it is relatively easy to synthesize and is relatively stable. In addition, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been found to possess a variety of biological activities, making it a useful tool for studying the effects of certain compounds on biological systems. However, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not water-soluble, making it difficult to use in certain experiments. In addition, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
For research include further investigation into the mechanism of action of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile, as well as its potential applications as a drug delivery system and therapeutic agent. In addition, further research is needed to explore the potential toxicity of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile and to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to explore the potential of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile as a therapeutic agent for neurological diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized through a variety of methods. One of the most common methods is a three-step process involving the reaction of 4-methoxyphenyl isocyanate, ethyl acetoacetate, and sodium cyanide. This method results in a product that is a mixture of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile and 2-oxaspiro[3.3]heptane-6-carbonitrile (6-OPCN). The product can then be purified to obtain pure 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile. Other methods for the synthesis of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile include the reaction of 4-methoxyphenyl isocyanate and ethyl acetoacetate in the presence of a base, such as sodium hydroxide, and the reaction of 4-methoxyphenyl isocyanate and ethyl acetoacetate in the presence of a catalyst, such as palladium.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of a substituted benzaldehyde with a cyanoacetamide followed by a cyclization reaction to form the spirocyclic compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "cyanoacetamide", "acetic acid", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and cyanoacetamide (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate (2.0 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (2.0 equiv) to the mixture. Stir the mixture for 30 minutes.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] } | |
CAS番号 |
1548557-61-4 |
製品名 |
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
分子式 |
C14H15NO2 |
分子量 |
229.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



